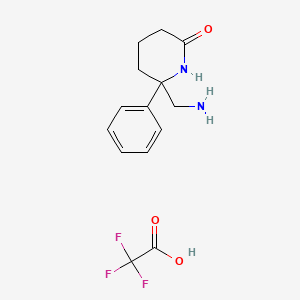

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Aminomethyl Group: This step can be achieved through aminomethylation reactions, such as the Mannich reaction, where formaldehyde and a primary or secondary amine are used.

Addition of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to the compound, which can be done under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The trifluoroacetic acid moiety can modulate the compound’s solubility and stability, affecting its overall bioavailability .

Comparison with Similar Compounds

Similar Compounds

6-(Aminomethyl)-6-phenylpiperidin-2-one: Lacks the trifluoroacetic acid moiety, which may result in different solubility and stability properties.

6-(Aminomethyl)-6-phenylpiperidin-2-one,hydrochloride: Contains a hydrochloride group instead of trifluoroacetic acid, potentially altering its reactivity and biological activity.

Uniqueness

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid is unique due to the presence of the trifluoroacetic acid moiety, which can significantly influence its chemical and biological properties. This makes it a valuable compound for specific applications where enhanced stability and solubility are desired .

Biological Activity

6-(Aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid (commonly referred to as TFA salt of the piperidinone), is a compound of interest due to its potential biological activities, including its effects on cancer cells and its role in neuropharmacology. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.

- Molecular Formula : C13H16F3N

- Molecular Weight : 257.27 g/mol

- IUPAC Name : 6-(Aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The piperidine ring structure allows for significant binding interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Key Mechanisms:

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.

- Cytotoxic Effects : In vitro studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-(Aminomethyl)-6-phenylpiperidin-2-one, TFA salt. A notable study demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including:

- FaDu Hypopharyngeal Tumor Cells : Induced apoptosis more effectively than standard chemotherapeutic agents like bleomycin .

- Mechanism : The compound's spirocyclic structure enhances binding affinity to protein targets, which is crucial for its anticancer activity .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

- Dopaminergic Activity : It displays potential as a modulator of dopamine receptors, which may have implications for treating disorders such as schizophrenia and Parkinson's disease.

- Serotonergic Activity : Its action on serotonin receptors suggests possible applications in mood disorders .

Case Studies

- Study on Anticancer Efficacy :

- Neuropharmacological Assessment :

Data Table

Properties

Molecular Formula |

C14H17F3N2O3 |

|---|---|

Molecular Weight |

318.29 g/mol |

IUPAC Name |

6-(aminomethyl)-6-phenylpiperidin-2-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H16N2O.C2HF3O2/c13-9-12(8-4-7-11(15)14-12)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6H,4,7-9,13H2,(H,14,15);(H,6,7) |

InChI Key |

ZZUSYKPOGRJXBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(C1)(CN)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.